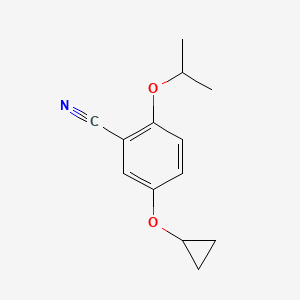

5-Cyclopropoxy-2-isopropoxybenzonitrile

Description

Significance of Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis

Benzonitrile derivatives are a class of organic compounds characterized by a nitrile group (-C≡N) attached to a benzene (B151609) ring. This arrangement imparts unique electronic and chemical properties that make them invaluable in organic synthesis. The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and provides a handle for a wide array of chemical transformations. organic-chemistry.org The versatility of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, and amides, making benzonitriles key building blocks for more complex molecules. organic-chemistry.org

In the realm of medicinal chemistry, the benzonitrile motif is a common feature in a multitude of pharmaceutical agents. Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to favorable pharmacokinetic profiles. nih.gov The rigid and planar nature of the aromatic ring provides a stable scaffold for orienting other functional groups to interact with biological targets. nih.gov

Overview of Aryl Ether and Cyclopropane (B1198618) Moieties in Chemical Research

Cyclopropane Moieties: The cyclopropane ring, a three-membered carbocycle, is a unique structural element that has gained considerable attention in medicinal chemistry. scientificupdate.com Its strained ring system endows it with distinct electronic properties, often being compared to a carbon-carbon double bond in its ability to participate in conjugation. unl.pt In drug design, the cyclopropyl (B3062369) group is often employed as a bioisostere for other functional groups, such as isopropyl or phenyl groups, to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. cqu.edu.cn The rigid nature of the cyclopropane ring can also be used to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. bohrium.comunl.pt

Contextualization of 5-Cyclopropoxy-2-isopropoxybenzonitrile within Contemporary Chemical Literature

While specific research articles focusing solely on this compound are not prevalent in the current literature, its structural components suggest its potential utility as an intermediate in the synthesis of more complex molecules for pharmaceutical or material science applications. The combination of a benzonitrile core with two different alkoxy groups, a stable isopropoxy group and a conformationally rigid cyclopropoxy group, presents an interesting scaffold for structure-activity relationship (SAR) studies. The presence of these functional groups in a specific substitution pattern on the benzene ring allows for directed chemical modifications and the exploration of its potential as a lead compound in drug discovery programs. The commercial availability of structurally similar compounds like 3-Cyclopropoxy-5-ethylbenzonitrile and 5-Cyclopropyl-2-hydroxybenzonitrile further indicates the relevance of this substitution pattern in chemical synthesis. bldpharm.comhxchem.netnih.gov

Compound Properties

| Property | Value |

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)OC2CC2)C#N |

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

5-cyclopropyloxy-2-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C13H15NO2/c1-9(2)15-13-6-5-12(7-10(13)8-14)16-11-3-4-11/h5-7,9,11H,3-4H2,1-2H3 |

InChI Key |

LLFYMTCYBOLTOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)OC2CC2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropoxy 2 Isopropoxybenzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 5-Cyclopropoxy-2-isopropoxybenzonitrile

A logical retrosynthetic analysis of this compound suggests that the primary disconnections should involve the two ether linkages. This approach leads back to a key intermediate, 2,5-dihydroxybenzonitrile. The nitrile functionality can be envisioned as arising from a precursor such as an aldehyde or an amide, which in turn can be derived from simpler, commercially available starting materials.

The primary strategic disconnections are:

C-O bond disconnection (isopropoxy group): Cleavage of the ether bond at the 2-position reveals a 5-cyclopropoxy-2-hydroxybenzonitrile intermediate and an isopropyl electrophile.

C-O bond disconnection (cyclopropoxy group): Subsequent disconnection of the cyclopropoxy group at the 5-position leads to the central precursor, 2,5-dihydroxybenzonitrile, and a cyclopropyl (B3062369) electrophile.

C-CN bond disconnection: The nitrile group can be retrosynthetically transformed into a more manageable functional group for aromatic substitution reactions, such as a formyl group (-CHO) or a carboxyl group (-COOH), pointing towards 2,5-dihydroxybenzaldehyde or 2,5-dihydroxybenzoic acid as potential precursors to the benzonitrile (B105546) core.

This retrosynthetic pathway highlights the central challenge of the synthesis: the regioselective functionalization of the 2,5-dihydroxybenzonitrile core to install two different alkoxy groups.

Precursor Synthesis and Regioselective Functionalization

The successful synthesis of this compound hinges on the efficient preparation of appropriately substituted benzonitrile precursors. This section details the synthesis of the benzonitrile core and the subsequent preparation of alkoxy-substituted intermediates.

Synthesis of Substituted Benzonitrile Cores

The synthesis of the core benzonitrile structure can be approached from several well-established methods, starting from readily available materials. One common strategy involves the transformation of a substituted benzaldehyde. For instance, 2,5-dihydroxybenzaldehyde can be converted to 2,5-dihydroxybenzonitrile. This transformation can be achieved through a one-step process by reacting the aldehyde with hydroxylamine, followed by dehydration of the resulting aldoxime.

Another viable route to substituted benzonitriles is the ammoxidation of the corresponding alkylbenzene. This industrial process involves the reaction of an alkyl-substituted benzene (B151609) with ammonia and oxygen at high temperatures over a suitable catalyst. While highly efficient for large-scale production, it may lack the fine control required for complex, polysubstituted molecules on a laboratory scale.

A third approach involves the cyanation of benzoic acid derivatives. This can be achieved through various methods, including paired electrosynthesis in liquid ammonia.

Preparation of Alkoxy-Substituted Benzonitrile Intermediates

With the 2,5-dihydroxybenzonitrile core in hand, the next critical step is the regioselective introduction of the alkoxy groups. The differential reactivity of the two hydroxyl groups in 2,5-dihydroxybenzonitrile is key to achieving selectivity. The hydroxyl group at the 2-position is ortho to the electron-withdrawing nitrile group, which can influence its acidity and nucleophilicity compared to the hydroxyl group at the 5-position.

Selective mono-alkylation of dihydroxyaromatic compounds can be achieved under carefully controlled conditions. For instance, the use of a bulky base or protecting groups can favor alkylation at one hydroxyl group over the other. Phase-transfer catalysis is a powerful technique that can enhance the selectivity of such reactions by controlling the transport of the nucleophilic phenoxide species into the organic phase where the alkylating agent resides crdeepjournal.orgbeilstein-journals.org.

For the synthesis of this compound, a stepwise approach is necessary. First, one of the hydroxyl groups is selectively alkylated, followed by the alkylation of the second hydroxyl group. The order of these steps will depend on the chosen synthetic strategy and the relative reactivity of the hydroxyl groups. For example, one could first introduce the isopropoxy group to yield 2-hydroxy-5-isopropoxybenzonitrile, followed by the introduction of the cyclopropoxy group.

Introduction of Cyclopropoxy and Isopropoxy Moieties

The final stages of the synthesis involve the installation of the specific isopropoxy and cyclopropoxy ether linkages. Various methodologies can be employed for this purpose, each with its own advantages and limitations.

Methodologies for Isopropoxy Group Installation

The introduction of the isopropoxy group can be readily achieved through the well-established Williamson ether synthesis . This reaction involves the deprotonation of a phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

| Reaction | Reagents and Conditions | Key Features |

| Williamson Ether Synthesis | Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | Versatile, well-established, suitable for a wide range of phenols. |

Alternatively, the Mitsunobu reaction offers a powerful method for the formation of ethers from alcohols and phenols under mild, neutral conditions missouri.edubyjus.comorganic-chemistry.orgnih.gov. This reaction utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol byjus.com. The Mitsunobu reaction is particularly useful for sterically hindered substrates and proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for the symmetrical isopropanol.

| Reaction | Reagents and Conditions | Key Features |

| Mitsunobu Reaction | Isopropanol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Solvent (e.g., THF, Toluene) | Mild, neutral conditions, suitable for sensitive substrates. |

Cyclopropanation Strategies for Cyclopropoxy Group Formation

The formation of the cyclopropoxy group presents a more unique synthetic challenge. While the Williamson ether synthesis can theoretically be applied using a cyclopropyl halide, the reactivity of cyclopropyl halides in SN2 reactions can be low.

A more contemporary and efficient method for the O-cyclopropylation of phenols is the Chan-Lam cyclopropylation reaction . This copper-catalyzed cross-coupling reaction utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source acs.org. The reaction is typically carried out in the presence of a copper(II) salt, such as Cu(OAc)2, a ligand like 1,10-phenanthroline, and an oxidant, often atmospheric oxygen acs.org. This methodology has shown broad applicability for the cyclopropylation of various phenols.

| Reaction | Reagents and Conditions | Key Features |

| Chan-Lam Cyclopropylation | Potassium cyclopropyl trifluoroborate, Cu(OAc)2, 1,10-Phenanthroline, Oxidant (O2), Solvent (e.g., CH2Cl2) | Mild conditions, high functional group tolerance, efficient for O-cyclopropylation. |

Another approach involves the reaction of a phenoxide with a cyclopropyl derivative bearing a good leaving group, such as a tosylate or mesylate. This strategy again relies on the principles of nucleophilic substitution.

Specific Synthetic Routes for this compound

While a variety of methods exist for forming the constituent ether linkages and the cyclopropane (B1198618) ring, a targeted synthetic strategy is required to assemble the final molecule.

A logical and flexible approach to this compound is a stepwise synthesis starting from a commercially available precursor such as 2,5-dihydroxybenzonitrile. This strategy involves the sequential and regioselective formation of the two distinct ether functionalities.

Step 1: Selective O-Isopropylation The first step would be the formation of the isopropoxy ether. Due to the differential acidity of the two hydroxyl groups on the 2,5-dihydroxybenzonitrile scaffold, selective alkylation is feasible. The hydroxyl group at the 2-position is ortho to the electron-withdrawing nitrile group, making it more acidic and thus more reactive towards electrophiles. This allows for a regioselective Williamson ether synthesis. The reaction would involve deprotonation of the more acidic phenol with a suitable base (e.g., potassium carbonate, K₂CO₃) followed by reaction with an isopropylating agent like 2-bromopropane. This would yield the intermediate, 5-hydroxy-2-isopropoxybenzonitrile.

Step 2: O-Cyclopropylation of the Remaining Phenol The second step involves the etherification of the remaining hydroxyl group at the 5-position to install the cyclopropoxy moiety. While a classical Williamson ether synthesis using a cyclopropyl halide is possible, this can be challenging. A more modern and efficient approach is the Chan-Lam O-cyclopropylation. nih.govacs.org This copper-catalyzed cross-coupling reaction uses potassium cyclopropyltrifluoroborate as the cyclopropyl source. The reaction is typically catalyzed by copper(II) acetate with a ligand such as 1,10-phenanthroline, using oxygen from the air as the terminal oxidant. nih.govscispace.com This method is known for its broad functional group tolerance and operational simplicity, making it well-suited for the final step in this synthesis. nih.gov

A representative reaction scheme is detailed below:

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for each step of the proposed stepwise synthesis must be systematically investigated.

For the initial O-isopropylation (Williamson ether synthesis), several factors influence the outcome. The choice of base, solvent, and temperature is paramount. francis-press.com Sterically hindered ethers can be challenging to synthesize, and side reactions like elimination can occur with secondary halides like 2-bromopropane. nih.govacs.org A moderately strong base like potassium carbonate is often preferred over stronger bases like sodium hydride to minimize side reactions. The solvent can also affect reaction rates and selectivity; polar aprotic solvents such as DMF or DMSO are commonly used to accelerate Sₙ2 reactions. francis-press.com

The table below illustrates potential parameters for optimizing the O-isopropylation step.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | NaH | Cs₂CO₃ may increase nucleophilicity; NaH risks lower selectivity and side reactions. |

| Solvent | Acetone | DMF | Acetonitrile | DMF is a polar aprotic solvent that typically accelerates Sₙ2 reactions. |

| Temperature | Room Temp. | 60 °C | Reflux | Higher temperatures increase reaction rate but may also promote elimination side reactions. |

| Reagent | 2-Bromopropane | 2-Iodopropane | Isopropyl Tosylate | Iodide and tosylate are better leaving groups, potentially allowing for milder conditions. |

For the second step, O-cyclopropylation via the Chan-Lam coupling, optimization would focus on the catalytic system. The reaction efficiency is highly dependent on the copper source, ligand, solvent, and oxidant. scispace.com Research has shown that a combination of Cu(OAc)₂ and a bidentate ligand like 1,10-phenanthroline is highly effective. scispace.com The solvent system, often a biphasic mixture such as toluene/water, also plays a crucial role in achieving high yields. scispace.com

The table below outlines key variables for optimizing the Chan-Lam O-cyclopropylation.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Copper Source | Cu(OAc)₂ | CuI | Cu(OTf)₂ | Cu(OAc)₂ is a commonly used and effective catalyst for this transformation. scispace.com |

| Ligand | None | 1,10-Phenanthroline | Pyridine | Bidentate ligands like 1,10-phenanthroline dramatically improve reaction efficiency. scispace.com |

| Solvent | Toluene | DCM | Toluene/H₂O (3:1) | A biphasic solvent system has been found to be optimal for this reaction. scispace.com |

| Oxidant | Air (1 atm O₂) | O₂ (balloon) | None (inert atm.) | Oxygen is the terminal oxidant; an inert atmosphere will shut down the catalytic cycle. |

By methodically adjusting these parameters, a high-yielding and robust synthesis for this compound can be developed.

Catalyst Systems and Reagent Selection

The choice of catalysts and reagents is critical for each step of the synthesis to ensure high efficiency and selectivity.

Etherification Steps (Williamson Ether Synthesis): The formation of the ether linkages typically proceeds via a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. francis-press.com The selection of the base for the deprotonation of the phenol is crucial. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed. For hindered phenols, more specialized conditions might be necessary to achieve good yields. acs.orgresearchgate.net The choice of the alkylating agent, in this case, isopropyl halide and cyclopropyl halide, is also important, with bromides and iodides generally being more reactive than chlorides.

Cyanation Step (Sandmeyer Reaction): The final step in this proposed synthesis is the conversion of the amino group to a nitrile. The Sandmeyer reaction is a well-established method for this transformation and relies on the use of copper(I) cyanide (CuCN) as the reagent. medcraveonline.comwikipedia.org The reaction proceeds via the formation of a diazonium salt from the corresponding aniline derivative using sodium nitrite (NaNO2) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Recent advancements in cyanation reactions offer alternatives to the traditional Sandmeyer reaction. Palladium-catalyzed cyanation of aryl halides or triflates provides a versatile method. organic-chemistry.org Various catalyst systems, often involving a palladium precursor and a phosphine (B1218219) ligand, have been developed for this purpose. The choice of the cyanide source is also a key consideration, with reagents like zinc cyanide (Zn(CN)2) or potassium ferricyanide (K4[Fe(CN)6]) being used as less toxic alternatives to copper(I) cyanide. wikipedia.orgresearchgate.net For electron-rich arenes, direct C-H cyanation methodologies using photoredox catalysis have also been developed, offering a more atom-economical approach. nih.govnih.gov

| Reaction Step | Catalyst/Reagent | Function |

| Etherification | NaH, K2CO3 | Base for deprotonation of phenol |

| Isopropyl bromide, Cyclopropyl bromide | Alkylating agents | |

| Cyanation (Sandmeyer) | NaNO2, HCl/H2SO4 | Formation of diazonium salt |

| CuCN | Cyanide source | |

| Cyanation (Palladium-catalyzed) | Pd(0) catalyst, phosphine ligand | Catalyst system |

| Zn(CN)2, K4[Fe(CN)6] | Cyanide source |

Solvent Effects and Temperature Control

The selection of an appropriate solvent and precise temperature control are paramount for maximizing the yield and purity of the desired product in each synthetic step.

Solvent Effects: In Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the phenoxide, leaving the anion more nucleophilic. francis-press.com The choice of solvent can also influence the regioselectivity of alkylation in phenols, with different solvents favoring either O-alkylation or C-alkylation. iitm.ac.in For the Sandmeyer reaction, the diazotization step is typically carried out in an aqueous acidic solution. The subsequent reaction with copper(I) cyanide is often performed in the same aqueous medium or in a suitable organic solvent.

Temperature Control: Temperature is a critical parameter throughout the synthesis. The diazotization step in the Sandmeyer reaction must be conducted at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be explosive if allowed to warm. stackexchange.com For the subsequent cyanation, the temperature is often raised to facilitate the reaction, with typical temperatures ranging from room temperature to gentle heating. nih.gov In Williamson ether synthesis, the reaction temperature can vary depending on the reactivity of the substrates. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.

| Reaction Step | Solvent | Temperature | Key Considerations |

| Williamson Ether Synthesis | DMF, DMSO, Acetonitrile | Room temperature to elevated | Solvent can influence O- vs. C-alkylation |

| Sandmeyer Diazotization | Aqueous acid | 0-5 °C | Stability of the diazonium salt |

| Sandmeyer Cyanation | Aqueous/Organic | Room temperature to elevated | Controlled decomposition of the diazonium salt |

Chiral Synthesis Considerations for Related Benzonitrile Derivatives

While this compound itself does not possess a chiral center, the synthesis of related benzonitrile derivatives can involve chiral elements. Chiral synthesis in this context can refer to the enantioselective synthesis of molecules with stereogenic centers or the synthesis of axially chiral benzonitriles.

The asymmetric functionalization of benzylic C-H bonds is a powerful strategy for introducing chirality into molecules containing a benzonitrile moiety. wikipedia.orgnih.govacs.org This can be achieved using chiral catalysts, such as those based on rhodium or copper, which can direct the formation of one enantiomer over the other. stackexchange.comacs.org

Another area of chiral synthesis relevant to benzonitriles is the atroposelective synthesis of axially chiral biaryl benzonitriles. These molecules possess chirality due to restricted rotation around a single bond. Recent methods have been developed for the catalytic atroposelective synthesis of such compounds, often involving a dynamic kinetic resolution process. nih.goviitm.ac.in

For cases where a racemic mixture of a chiral benzonitrile derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent, or through chiral chromatography. wikipedia.orgbuchler-gmbh.com

Scalable Synthetic Approaches for Analogous Functionalized Benzonitriles

The development of scalable synthetic routes is crucial for the industrial production of functionalized benzonitriles. Key considerations for scalability include cost-effectiveness, safety, and environmental impact.

One of the most important industrial processes for the synthesis of benzonitriles is the ammoxidation of toluene and its derivatives. medcraveonline.com This process involves the reaction of the alkylbenzene with ammonia and oxygen at high temperatures over a solid catalyst, typically a mixture of metal oxides. This method is highly efficient for large-scale production.

For multi-step syntheses, process intensification strategies are being increasingly adopted to improve efficiency and safety. This can involve the transition from batch to continuous flow processes, which can offer better control over reaction parameters, improved heat transfer, and reduced reaction times. cetjournal.itchemrxiv.org The use of microreactors can be particularly advantageous for highly exothermic or hazardous reactions.

The development of greener synthetic methods is also a major focus in scalable synthesis. This includes the use of less toxic reagents, such as the replacement of traditional cyanide sources with alternatives like potassium ferricyanide, and the use of more environmentally friendly solvents. organic-chemistry.orgwikipedia.org Catalytic methods are inherently more scalable and sustainable than stoichiometric reactions, as they reduce waste and often allow for milder reaction conditions. The development of robust and recyclable catalysts is an active area of research for the synthesis of functionalized benzonitriles.

Structural Elucidation and Spectroscopic Characterization of 5 Cyclopropoxy 2 Isopropoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the structure of organic molecules. For 5-Cyclopropoxy-2-isopropoxybenzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the isopropoxy and cyclopropoxy groups.

Aromatic Region: The benzene (B151609) ring is substituted at positions 1, 2, and 5. This would result in three aromatic protons. Their chemical shifts (typically δ 6.8-7.5 ppm) and coupling patterns would confirm their relative positions. A proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C3 and C6. The protons at C3 and C6 would also show characteristic splitting patterns based on their coupling to each other (meta-coupling, small J value) and to the C4 proton (ortho-coupling, larger J value).

Isopropoxy Group: This group would exhibit a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would be in a 1:6 ratio.

Cyclopropoxy Group: The cyclopropyl (B3062369) ring protons are chemically non-equivalent and would present as complex multiplets in the upfield region of the spectrum (typically δ 0.5-1.0 ppm for the CH₂ groups and δ 3.5-4.0 for the CH group attached to the oxygen).

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~7.2 | d | ~2.5 (meta) |

| Ar-H | ~7.0 | dd | ~8.5 (ortho), ~2.5 (meta) |

| Ar-H | ~6.9 | d | ~8.5 (ortho) |

| OCH(CH₃)₂ | ~4.6 | septet | ~6.0 |

| OCH(CH₃)₂ | ~1.4 | d | ~6.0 |

| OCH(CH₂)₂ | ~3.8 | m | - |

| OCH(CH₂)₂ | ~0.8 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum would show all unique carbon atoms in the molecule.

Aromatic and Nitrile Carbons: Six signals would be expected for the aromatic carbons and one for the nitrile carbon (-CN), which is typically found further downfield (δ ~118 ppm). The carbon attached to the nitrile group (C1) would be significantly shielded compared to the other aromatic carbons.

Aliphatic Carbons: Signals for the isopropoxy group (one methine and one methyl carbon) and the cyclopropoxy group (one methine and one methylene (B1212753) carbon) would be present in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Nitrile) | ~118 |

| Ar-C (quaternary) | ~160 |

| Ar-C (quaternary) | ~155 |

| Ar-CH | ~120 |

| Ar-CH | ~118 |

| Ar-CH | ~115 |

| Ar-C (quaternary) | ~105 |

| OCH(CH₃)₂ | ~72 |

| OCH(CH₃)₂ | ~22 |

| OCH(CH₂)₂ | ~35 |

| OCH(CH₂)₂ | ~6 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To confirm the connectivity and finalize the structural assignment, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationships between adjacent protons on the aromatic ring and within the isopropoxy and cyclopropoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the substituent groups and the benzene ring. For instance, correlations from the isopropoxy methine proton to the aromatic C2 carbon, and from the cyclopropoxy methine proton to the aromatic C5 carbon would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It could be used to further confirm the substitution pattern by observing correlations between the protons of the substituent groups and the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules. For this compound, ESI-MS in positive ion mode would likely show the protonated molecule [M+H]⁺ as the base peak. Depending on the source conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition and molecular formula. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₃H₁₅NO₂) would be calculated, and the experimental value from HRMS would be expected to match this value to within a few parts per million (ppm), confirming the molecular formula.

Fragmentation Pathway Analysis

A definitive fragmentation pathway for this compound has not been published. However, a theoretical pathway can be postulated based on common fragmentation patterns of related chemical structures, such as ethers and aromatic nitriles. libretexts.orglibretexts.org In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion would be expected to undergo a series of fragmentation steps.

The initial fragmentation would likely involve the cleavage of the ether linkages. Alpha-cleavage is a common fragmentation pathway for ethers, which in this case would involve the cleavage of the C-C bond adjacent to the oxygen atom of the isopropoxy or cyclopropoxy group. youtube.com For the isopropoxy group, this could result in the loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂). The loss of a propyl group from the cyclopropoxy substituent is also a possibility.

Another predictable fragmentation would be the cleavage of the bond between the oxygen and the aromatic ring, leading to the formation of corresponding phenoxy and alkoxy radicals or cations. The stability of the resulting fragments, such as the formation of stable carbocations, often dictates the most prominent peaks in the mass spectrum. libretexts.org The benzonitrile (B105546) group itself can also influence fragmentation, potentially leading to the loss of HCN.

Table 1: Postulated Major Fragmentation Pathways for this compound

| Process | Lost Fragment | Resulting m/z | Notes |

| Alpha-Cleavage (Isopropoxy) | •CH₃ | M-15 | Formation of a stable secondary carbocation. |

| Alpha-Cleavage (Isopropoxy) | •CH(CH₃)₂ | M-43 | Loss of the isopropyl group. |

| Ether Cleavage | •OCH(CH₃)₂ | M-59 | Loss of the isopropoxy radical. |

| Ether Cleavage | Cyclopropyl radical | M-41 | Cleavage of the cyclopropoxy group. |

| Benzylic Cleavage | •CN | M-26 | Loss of the nitrile group as a radical. |

Note: 'M' represents the molecular weight of the parent compound. The m/z values are theoretical and would be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared spectroscopic data for this compound is not available. However, the expected IR spectrum can be predicted based on the characteristic absorption frequencies of its functional groups. researchgate.netfrontiersin.org The spectrum would be dominated by signals corresponding to the nitrile, ether, and aromatic moieties.

The most distinct peak would likely be the C≡N stretching vibration of the nitrile group, which typically appears as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. frontiersin.org The presence of alkoxy groups on the aromatic ring can slightly shift this frequency.

The C-O stretching vibrations of the two ether linkages (cyclopropoxy and isopropoxy) would give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, aryl-alkyl ether C-O stretching is expected around 1250 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic cyclopropyl and isopropyl groups (around 2850-3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (isopropyl, cyclopropyl) | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| Aryl-Alkyl Ether (C-O) | Stretch | 1200 - 1275 | Strong |

| Alkyl Ether (C-O) | Stretch | 1000 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound is not documented in the available literature. The electronic transitions for this molecule would be primarily associated with the substituted benzene ring. Benzonitrile and its derivatives typically exhibit absorption bands in the ultraviolet region due to π → π* transitions of the aromatic system. nih.gov

The presence of the two alkoxy groups (cyclopropoxy and isopropoxy) acting as auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. This is due to the electron-donating nature of the oxygen lone pairs, which extend the conjugation of the π-system. Therefore, one would anticipate absorption maxima at wavelengths longer than that of unsubstituted benzonitrile.

X-ray Crystallography and Solid-State Structural Analysis

There are no published reports on the X-ray crystal structure of this compound. The following sections discuss the theoretical aspects of its crystallographic analysis.

To obtain a single crystal of this compound suitable for X-ray diffraction, various crystallization techniques could be employed. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The choice of solvent would be critical and would likely be determined through screening various organic solvents of differing polarities. Other techniques such as slow cooling of a saturated solution or vapor diffusion could also be attempted to promote the growth of high-quality single crystals.

Without experimental data, the crystal system and space group cannot be determined. However, based on the molecular structure, it is likely that the compound would crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. iucr.orgmdpi.com The final determination of the crystal system and space group would be achieved through the analysis of the diffraction pattern obtained from a single crystal X-ray diffraction experiment.

While the precise bond lengths, bond angles, and torsion angles for this compound are unknown, they can be estimated based on crystallographic data of similar substituted benzonitrile and alkoxybenzene derivatives. mdpi.comresearchgate.net The geometry of the benzene ring is expected to be largely planar, with C-C bond lengths characteristic of an aromatic system. The C≡N bond length of the nitrile group is expected to be in the typical range for nitriles.

The C-O bond lengths of the ether linkages and the C-C bond lengths within the isopropyl and cyclopropyl groups would be consistent with standard values for such bonds. The torsion angles would describe the orientation of the alkoxy substituents relative to the plane of the benzene ring. Steric hindrance between the adjacent isopropoxy and nitrile groups might lead to a slight twisting of the isopropoxy group out of the plane of the aromatic ring.

Table 3: Expected Bond Lengths and Angles for this compound Based on Related Structures

| Parameter | Expected Value |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| Aromatic C-O Bond Length | ~1.36 Å |

| Aliphatic C-O Bond Length | ~1.43 Å |

| Aliphatic C-C Bond Length | ~1.52 Å |

| C-C-C Angle in Benzene Ring | ~120° |

| C-O-C Angle in Ethers | ~110-120° |

Elucidation of Molecular Conformation and Stereochemistry

No research data is publicly available to detail the molecular conformation and stereochemistry of this compound. Such an analysis would typically involve techniques like X-ray crystallography or advanced NMR spectroscopy, and the results of these studies have not been published in the accessible scientific literature.

Investigation of Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is not available. This analysis is dependent on crystallographic data, which has not been reported for this specific compound. Therefore, a discussion of hydrogen bonds, van der Waals forces, or π-π stacking interactions within its crystal lattice cannot be provided.

Mechanistic Investigations of Chemical Transformations Involving 5 Cyclopropoxy 2 Isopropoxybenzonitrile

Elucidation of Reaction Pathways

To elucidate the reaction pathways of 5-cyclopropoxy-2-isopropoxybenzonitrile, systematic studies would be required. This would involve reacting the compound with a variety of reagents under controlled conditions and identifying the resulting products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for product identification and for proposing potential reaction pathways. For example, studying its behavior in the presence of strong acids, bases, reducing agents, and oxidizing agents would provide fundamental insights into its chemical stability and reactivity.

Identification of Key Intermediates and Transition States

The identification of key intermediates and transition states is fundamental to understanding a reaction mechanism. For transformations involving this compound, this could be achieved through a combination of experimental techniques and computational modeling. Spectroscopic methods, such as in-situ NMR or infrared (IR) spectroscopy, could potentially detect transient intermediates. Computational chemistry, specifically density functional theory (DFT) calculations, would be invaluable for mapping the potential energy surface of a reaction, locating transition state structures, and calculating their energies.

Kinetic Studies and Reaction Order Determination

Kinetic studies are essential for quantitatively describing the rate of a chemical reaction and for providing evidence for a proposed mechanism. To determine the reaction order with respect to this compound and other reactants, a series of experiments would need to be conducted where the initial concentration of each reactant is systematically varied while monitoring the reaction rate. This data would allow for the formulation of a rate law, which is a mathematical expression that describes how the reaction rate depends on the concentration of the reactants.

Computational and Experimental Validation of Proposed Mechanisms

A robust mechanistic investigation relies on the synergy between computational and experimental approaches. Once a reaction mechanism is proposed based on experimental observations (product analysis, kinetic data), computational modeling can be used to validate its feasibility. Calculations can provide the energies of intermediates and transition states, which can then be compared with experimentally determined activation energies. Furthermore, isotopic labeling studies can provide strong experimental evidence to support or refute a proposed mechanism by tracing the path of atoms throughout the reaction.

Computational Chemistry and Theoretical Studies of 5 Cyclopropoxy 2 Isopropoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. For 5-Cyclopropoxy-2-isopropoxybenzonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state. From this optimized geometry, various electronic properties like charge distribution, dipole moment, and electrostatic potential maps can be calculated to understand the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Calculation of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A hypothetical calculation for this compound would yield specific energy values for these orbitals. From these values, global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be derived to quantify its chemical reactivity.

Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Electrophilicity (ω) | χ2/(2η) | 2.79 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis would be performed on this compound. This calculation predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. By comparing the predicted spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific functional groups within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which has rotatable bonds in its cyclopropoxy and isopropoxy groups, MD simulations can provide valuable information about its conformational landscape. By simulating the molecule's motion over time, researchers can identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies can be employed to investigate the potential reaction mechanisms involving this compound. For instance, the nitrile group can undergo various chemical transformations. Computational methods can be used to map out the potential energy surface for a given reaction, identifying transition states and calculating activation energies. This information is vital for understanding the feasibility and kinetics of a reaction, providing insights that can guide synthetic efforts.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, which are computational approaches to predict chemical properties, can be used to estimate the reactivity and selectivity of this compound. By analyzing the calculated electronic properties, such as the distribution of electron density and the Fukui functions, it is possible to predict which sites on the molecule are most likely to react with electrophiles or nucleophiles. This can help in predicting the outcomes of chemical reactions and designing new synthetic routes.

Development and Application of Computational Models for Functionalized Benzonitriles

The field of computational chemistry offers powerful tools for the theoretical investigation of molecular structures, properties, and reactivity, providing insights that complement experimental findings. For functionalized benzonitriles, including this compound, computational models are instrumental in understanding how various substituents influence the electronic and structural characteristics of the benzonitrile (B105546) core. These models are primarily based on quantum mechanical principles, with Density Functional Theory (DFT) and ab initio methods being the most prevalent approaches.

The development of a computational model for a functionalized benzonitrile typically begins with the optimization of its molecular geometry. sphinxsai.com This process involves calculating the electronic structure to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. High-level theoretical methods and well-chosen basis sets are employed to achieve accurate predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on various benzonitrile derivatives have successfully used DFT methods, such as B3LYP, in conjunction with basis sets like 6-311+G, to predict their geometric parameters. derpharmachemica.com

Once the optimized geometry is obtained, a range of molecular properties can be calculated. Vibrational analysis is a common application, where the vibrational frequencies of the molecule are computed. sphinxsai.comderpharmachemica.com This theoretical spectrum is invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands. sphinxsai.com For substituted benzonitriles, this can elucidate how the cyclopropoxy and isopropoxy groups in this compound would affect the characteristic vibrations of the benzene (B151609) ring and the nitrile group. Research on other substituted benzonitriles has shown that the force constants derived from these calculations can often be transferred to related molecules to predict their vibrational spectra with considerable accuracy. nih.govsigmaaldrich.com

Furthermore, computational models are extensively used to explore the electronic properties of functionalized benzonitriles. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and electronic transitions. sphinxsai.com The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability and reactivity of the molecule. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and the nature of the chemical bonds within the molecule. sphinxsai.com

Theoretical studies also extend to predicting the thermodynamic properties of these compounds, such as enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of different conformations and for predicting the outcomes of chemical reactions involving functionalized benzonitriles.

Table 1: Representative Theoretical Data for a Functionalized Benzonitrile This table presents theoretical data typical for a functionalized benzonitrile, as specific experimental or calculated values for this compound are not available in the cited literature. The values are illustrative of the outputs from computational chemistry studies.

| Parameter | Calculated Value | Method/Basis Set |

| Geometric Parameters | ||

| C≡N Bond Length | 1.15 Å | DFT/B3LYP |

| C-C (ring) Bond Lengths | 1.39 - 1.41 Å | DFT/B3LYP |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 4.2 D | DFT/B3LYP |

| Vibrational Frequencies | ||

| C≡N Stretch | 2230 cm⁻¹ | DFT/B3LYP |

| Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ | DFT/B3LYP |

| Thermodynamic Properties | ||

| Enthalpy | Varies with Temp. | DFT/B3LYP |

| Gibbs Free Energy | Varies with Temp. | DFT/B3LYP |

Chemical Transformations and Reactivity Profile of 5 Cyclopropoxy 2 Isopropoxybenzonitrile

Reactions at the Nitrile (–CN) Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions provide pathways to synthesize a range of other functional groups, such as carboxylic acids, amides, amines, and aldehydes.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated under mild reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. Subsequent protonation steps lead to the formation of the amide and then the carboxylate salt.

While specific studies on the hydrolysis of 5-Cyclopropoxy-2-isopropoxybenzonitrile are not extensively documented, the general mechanism for nitrile hydrolysis is well-established. The reaction conditions for similar alkoxy-substituted benzonitriles typically involve heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

Table 1: Representative Conditions for Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Benzonitrile (B105546) | H₂SO₄, H₂O, heat | Benzoic acid |

| Benzonitrile | NaOH, H₂O, heat | Sodium benzoate |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) completely reduce the nitrile to a primary amine. The reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond.

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive and sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comchemistrysteps.comwikipedia.org The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction. chemistrysteps.com The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed upon workup to yield the aldehyde. chemistrysteps.comchemistrysteps.com

Table 2: Reduction of Nitriles to Amines and Aldehydes

| Reagent | Product | General Conditions |

|---|---|---|

| LiAlH₄ followed by H₂O | Primary Amine (R-CH₂NH₂) | Diethyl ether or THF, followed by aqueous workup |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds. This reaction is a valuable method for the synthesis of ketones. The initial addition of the organometallic reagent to the nitrile forms an imine anion, which is then hydrolyzed in a subsequent step to yield the ketone. masterorganicchemistry.comadichemistry.commasterorganicchemistry.com

The reaction of this compound with a Grignard reagent, for example, would be expected to proceed as follows:

Addition: The Grignard reagent (R-MgX) adds across the carbon-nitrogen triple bond.

Hydrolysis: Aqueous acid workup hydrolyzes the intermediate imine to form a ketone. masterorganicchemistry.com

Table 3: Ketone Synthesis via Nucleophilic Addition to Nitriles

| Nitrile | Nucleophile | Product after Hydrolysis |

|---|---|---|

| Benzonitrile | CH₃MgBr | Acetophenone |

Transformations Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the three substituents: the cyclopropoxy group, the isopropoxy group, and the nitrile group.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring determine the rate and regioselectivity of the reaction.

Activating and Directing Effects: Both the cyclopropoxy and isopropoxy groups are alkoxy groups, which are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance.

Deactivating and Directing Effects: The nitrile group (–CN) is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.

In this compound, the powerful activating and ortho-, para-directing effects of the two alkoxy groups dominate over the deactivating, meta-directing effect of the nitrile group. The positions ortho and para to the alkoxy groups are therefore the most likely sites for electrophilic attack.

Given the substitution pattern:

The position C4 is para to the 2-isopropoxy group and ortho to the 5-cyclopropoxy group.

The position C6 is ortho to the 2-isopropoxy group.

The position C3 is ortho to the 2-isopropoxy group and meta to the 5-cyclopropoxy group.

Steric hindrance from the bulky isopropoxy group might influence the substitution pattern, potentially favoring substitution at the less hindered C4 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mt.comnih.govlibretexts.orgyoutube.com

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-5-cyclopropoxy-2-isopropoxybenzonitrile |

| Bromination | Br⁺ | 4-Bromo-5-cyclopropoxy-2-isopropoxybenzonitrile |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. byjus.comlibretexts.orgpressbooks.publibretexts.org The aromatic ring of this compound is electron-rich due to the two alkoxy groups, making it generally unreactive towards nucleophilic aromatic substitution. libretexts.org For an SNAr reaction to occur, a leaving group (such as a halide) would need to be present on the ring, and typically, strong electron-withdrawing groups (like nitro groups) would need to be in positions ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgpressbooks.pub

Therefore, this compound itself is not expected to undergo nucleophilic aromatic substitution under standard conditions. If, however, the molecule were modified to include a suitable leaving group and additional electron-withdrawing groups, SNAr could become a viable reaction pathway.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) at Derivatized Positions

While the parent molecule this compound itself is not typically primed for direct cross-coupling, derivatization of the aromatic ring unlocks a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation. The introduction of a halide or triflate at positions ortho or meta to the existing substituents provides a handle for transition-metal-catalyzed reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for creating biaryl linkages. fishersci.co.uklibretexts.orgorganic-chemistry.org For a derivatized this compound, such as a bromo- or iodo-substituted analog, this reaction would proceed under standard conditions, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov The reaction's success and yield are often influenced by the choice of catalyst, ligand, and reaction conditions. organic-chemistry.org The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl groups. nih.gov

Similarly, the Stille coupling, which utilizes organotin reagents, offers another avenue for C-C bond formation. Though often effective, the toxicity of organotin compounds can be a drawback compared to the relatively benign nature of boronic acids used in Suzuki-Miyaura reactions. libretexts.org

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron or organotin reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The functional group tolerance of these reactions is generally high, making them suitable for complex molecules like derivatives of this compound. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) precursors |

| Ligand | Phosphine ligands (e.g., PPh₃, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, often with water |

| Organoboron Reagent | Arylboronic acid or ester |

This table presents generalized conditions; specific optimizations are often necessary for individual substrates.

Annulation and Benzannulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned starting from suitably functionalized derivatives of this compound. For instance, the introduction of an ortho-alkynyl group could serve as a precursor for cyclization reactions to form fused heterocyclic systems.

Benzannulation, the formation of a new benzene (B151609) ring, typically requires more complex starting materials and reaction sequences. One hypothetical pathway could involve a Diels-Alder reaction with a diene-substituted derivative of the parent molecule, followed by an aromatization step. The specific reagents and conditions for such transformations would be highly dependent on the nature of the introduced functional groups.

Reactions Pertaining to the Cyclopropoxy Moiety

The cyclopropoxy group is a key feature of the molecule, and its strained three-membered ring exhibits unique reactivity.

The cyclopropane (B1198618) ring is susceptible to ring-opening reactions under various conditions, driven by the release of ring strain. nih.gov These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals. researchgate.netrsc.orgbeilstein-journals.org For aryl cyclopropanes, photoredox catalysis can enable ring-opening functionalization through the formation of an aryl radical cation, weakening a C-C bond of the cyclopropane ring. njtech.edu.cn

Acid-catalyzed ring-opening can lead to the formation of propenyl or other unsaturated species. The regioselectivity of the ring-opening is influenced by the electronic nature of the aromatic ring and the stability of the resulting carbocationic intermediate. nih.gov Rearrangements of cyclopropyl (B3062369) carbenes, which could be generated from a derivatized cyclopropoxy group, are known to yield cyclobutenes. researchgate.net Additionally, sigmatropic rearrangements are a known reaction pathway for certain cyclopropane derivatives. nih.govlibretexts.org

Direct functionalization of the cyclopropane ring without ring-opening presents a synthetic challenge but is an area of active research. acs.org Palladium-catalyzed C(sp³)–H arylation has been reported for cyclopropane derivatives, suggesting that direct introduction of aryl groups onto the cyclopropyl ring may be feasible under specific catalytic conditions. nih.gov Such reactions often require directing groups to achieve regioselectivity. The development of methods for the cyclopropylation of aryl C-H bonds also highlights the ongoing interest in manipulating this functional group. acs.org

Reactivity of the Isopropoxy Moiety

The isopropoxy group is generally considered to be a stable ether linkage. Under typical synthetic conditions, it is relatively unreactive. Cleavage of the isopropyl-oxygen bond would require harsh conditions, such as strong acids (e.g., HBr or HI). Nucleophilic substitution at the aromatic carbon bearing the isopropoxy group (SNA_r) is unlikely unless the ring is highly activated by strong electron-withdrawing groups. quora.com The isopropoxy group acts as an electron-donating group through resonance and a weak deactivator through induction, influencing the regioselectivity of electrophilic aromatic substitution on the benzene ring. stackexchange.comyoutube.comyoutube.comlibretexts.org

Selective Derivatization and Functional Group Tolerance

The presence of multiple functional groups in this compound necessitates careful consideration of selectivity in further chemical modifications. The nitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine under conditions that may or may not affect the ether or cyclopropane functionalities.

The concept of functional group tolerance is crucial when planning multi-step syntheses. jst.go.jpresearchgate.netnih.govnih.gov Many modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, are known for their high functional group tolerance, allowing for the modification of one part of the molecule while leaving others intact. nih.govnih.gov For instance, a Suzuki-Miyaura coupling on a halogenated derivative would likely leave the nitrile, cyclopropoxy, and isopropoxy groups untouched under standard conditions. nih.gov The compatibility of various functional groups has been systematically studied in the context of carbene-mediated reactions, providing a framework for predicting reaction outcomes. jst.go.jp

Synthetic Applications and Further Derivatization of 5 Cyclopropoxy 2 Isopropoxybenzonitrile

Utilization as a Building Block in Complex Chemical Synthesis

5-Cyclopropoxy-2-isopropoxybenzonitrile serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal and materials chemistry. The presence of three distinct functional handles—the nitrile group, the cyclopropoxy ether, and the isopropoxy ether—allows for a range of selective chemical transformations.

The nitrile group is a particularly versatile functional group that can be converted into a wide array of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up avenues for chain extension and the introduction of new pharmacophores.

The ether linkages, while generally stable, can also be manipulated under specific conditions, offering further points for diversification. The cyclopropyl (B3062369) moiety, in particular, is a recognized bioisostere for larger, more lipophilic groups and can impart favorable pharmacokinetic properties to a molecule. nih.gov

Synthesis of Advanced Organic Scaffolds Incorporating the Benzonitrile (B105546) Framework

The inherent reactivity of the nitrile group in this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds. These scaffolds are prevalent in many biologically active compounds and functional materials.

One common strategy involves the conversion of the nitrile to an amidine or a related intermediate, which can then undergo cyclization reactions with suitable bifunctional reagents to construct a variety of heterocyclic rings. For example, reaction with hydrazines can lead to the formation of triazoles, while condensation with β-ketoesters can yield pyrimidine derivatives.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds at the aromatic ring, although this typically requires prior functionalization of the ring with a halide or triflate. nih.govresearchgate.netnih.govtcichemicals.comorganic-chemistry.org This approach allows for the construction of biaryl systems and other complex aromatic architectures.

Preparation of Structurally Modified Analogues and Derivatives

The structural framework of this compound allows for the systematic preparation of a library of analogues and derivatives. This is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery and materials science.

Modifications can be introduced at several positions:

The Nitrile Group: As mentioned, the nitrile can be transformed into amines, amides, carboxylic acids, and ketones, each offering different possibilities for further derivatization.

The Aromatic Ring: While direct functionalization of the aromatic C-H bonds can be challenging, electrophilic aromatic substitution reactions could potentially introduce substituents at the available positions, guided by the directing effects of the existing alkoxy groups.

The Alkoxy Groups: Demethylation or dealkylation of the ether groups, followed by re-alkylation with different alkyl or functionalized groups, can lead to a wide range of analogues with altered steric and electronic properties.

Integration into Green Chemistry Methodologies and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and derivatization of this compound can be approached with these principles in mind.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. For instance, catalytic hydrogenation of the nitrile group is preferable to using stoichiometric metal hydrides.

Safer Solvents and Reagents: Opting for less hazardous solvents and reagents whenever possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

While specific green chemistry applications for this compound are not extensively documented, general methodologies such as catalytic C-H activation and the use of biocatalysis are areas of active research that could be applied to its synthesis and modification.

Contribution to the Library of Functionalized Aromatic Nitriles for Chemical Exploration

This compound represents a valuable addition to the ever-expanding library of functionalized aromatic nitriles available to synthetic chemists. Its unique substitution pattern provides a distinct starting point for the exploration of chemical space.

The combination of the flat aromatic core with the three-dimensional cyclopropyl group and the flexible isopropyl group offers a unique topographical profile that can be exploited in the design of molecules that interact with biological targets or self-assemble into novel materials. The availability of such well-defined and functionalized building blocks is crucial for accelerating the discovery of new chemical entities with desired properties.

Data Tables

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagents and Conditions | Product Functional Group |

| Nitrile | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid |

| Nitrile | LiAlH₄ or H₂, Catalyst | Primary Amine |

| Nitrile | Grignard Reagent (RMgX), then H₃O⁺ | Ketone |

| Aromatic Ring | Halogenating agent (e.g., NBS, NCS) | Halogenated Aromatic Ring |

| Alkoxy Groups | BBr₃ or other dealkylating agents | Phenol |

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Derivative | Reaction Partner | Resulting Heterocycle |

| Amidine | β-Dicarbonyl compound | Pyrimidine |

| Hydrazide | Phosgene equivalent | Oxadiazole |

| o-Amino-nitrile | Formic acid or equivalent | Quinazoline |

| o-Amino-nitrile | Nitrous acid, then reduction | Benzotriazole |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-Cyclopropoxy-2-isopropoxybenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or etherification reactions. For example, cyclopropoxy and isopropoxy groups can be introduced via alkylation of a phenolic intermediate using cyclopropanol and isopropanol under basic conditions (e.g., NaH or K₂CO₃). Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Characterization of intermediates using NMR (¹H/¹³C) and HPLC (purity >99% as per standards in ) is essential to confirm structural integrity .

Q. What analytical techniques are most reliable for assessing the purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis. Stability studies should include accelerated degradation tests under acidic/alkaline hydrolysis, oxidative stress (H₂O₂), and thermal stress (40–80°C). Mass spectrometry (LC-MS) can identify degradation products, while differential scanning calorimetry (DSC) monitors thermal stability. Reference standards from certified suppliers (e.g., Kanto Reagents in ) ensure calibration accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported receptor-binding affinities of this compound?

- Methodological Answer : Divergent binding data may arise from differences in receptor isoforms or assay conditions. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with target receptors (e.g., GPCRs or kinases). For example, highlights that receptor-based machine learning models with >70% correlation can identify critical binding motifs (e.g., nitrile group interactions). Cross-validation against wet-lab datasets (e.g., Saito et al.'s agonistic profiles for 52 receptors) is necessary to reconcile discrepancies .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Variability often stems from inconsistent cyclopropoxy group introduction. Implementing process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, ensures real-time monitoring of reaction progress. Design of experiments (DoE) can optimize parameters like stoichiometry (1.2–1.5 eq. of cyclopropanol) and catalyst loading (e.g., 5 mol% CuI). Rigorous QC protocols, including chiral HPLC (if applicable) and elemental analysis, reduce variability, as seen in purity standards (>99%) for similar nitriles in .

Q. How does the electronic nature of the benzonitrile core influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimental validation via substituent-directed lithiation (e.g., using LDA at −78°C) aligns with computational predictions, as demonstrated in analogous fluorobenzonitrile derivatives ( ) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Contradictions may arise from interspecies differences (e.g., human vs. rat microsomes) or assay conditions (NADPH concentration, incubation time). A systematic approach involves:

Standardizing protocols : Use pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM).

LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at cyclopropoxy group).

Enzyme kinetics : Compare Km and Vmax values across studies. ’s hybrid modeling (combining wet-lab and computational data) can resolve such inconsistencies by isolating variables like CYP450 isoform specificity .

Mechanistic and Functional Studies

Q. What in vitro assays are optimal for elucidating the mechanism of action of this compound in kinase inhibition?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against a panel of kinases (e.g., EGFR, VEGFR). Counter-screening with mutant kinases identifies selectivity. For cellular validation, phospho-specific flow cytometry or Western blotting (e.g., p-ERK/p-AKT) quantifies downstream signaling. ’s receptor-response models (e.g., Haddad et al.'s bioelectronic nose) provide a framework for correlating structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.